(S)-Silodosin is classified as an indoline derivative, specifically a 5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-1-(3-hydroxypropyl)indoline. It is synthesized from various chemical precursors through multiple synthetic pathways that have been optimized for yield and purity. The compound has been developed and marketed under various brand names, including Rapaflo.
The synthesis of (S)-Silodosin involves several key steps, often starting from 7-cyanoindoline as an initial raw material. A notable method includes:
(S)-Silodosin has a complex molecular structure characterized by the following:
The three-dimensional structure of (S)-Silodosin can be visualized using molecular modeling software, highlighting its interactions with the alpha-1A adrenergic receptor.
The synthesis of (S)-Silodosin involves several critical chemical reactions:
Each reaction is optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and minimize byproducts.
(S)-Silodosin acts primarily through selective antagonism of the alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. By binding to these receptors, it induces relaxation of smooth muscle tissue, which alleviates urinary obstruction symptoms associated with BPH.
The mechanism can be summarized as follows:
(S)-Silodosin exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
(S)-Silodosin is primarily utilized in clinical settings for treating symptoms associated with benign prostatic hyperplasia. Its selective action minimizes side effects compared to non-selective alpha blockers, making it a preferred choice among healthcare providers.
In addition to its therapeutic applications, (S)-Silodosin serves as a subject of study in pharmaceutical research focused on drug delivery systems, receptor pharmacology, and chiral drug synthesis methodologies. Ongoing research aims to explore its potential applications in other areas such as cardiovascular health due to its vasodilatory effects .
(S)-Silodosin ((2S)-1-(3-Hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide) is a chiral molecule distinguished by its specific configuration at the 2-position of the propylamine side chain. This stereogenic center confers absolute (S)-configuration, critically determining its three-dimensional molecular architecture and biological interactions [1] [5]. The compound’s molecular formula is C₂₅H₃₂F₃N₃O₄, with a molecular weight of 495.54 g/mol [1] [4]. Key structural features include:
X-ray crystallography and cryo-EM studies reveal that the (S)-enantiomer adopts a conformation allowing simultaneous interactions with transmembrane helices 3, 5, and 6 of the α1A-adrenoceptor. Specifically, the protonated amine forms a salt bridge with Asp106³.³², while the indoline carboxamide hydrogen-bonds with Ser188⁵.⁴² and Ser192⁵.⁴⁶ [5]. The trifluoroethoxy group occupies a hydrophobic pocket defined by Val185⁵.³⁹ and Met292⁶.⁵⁵—residues divergent in α1B/α1D subtypes, explaining subtype selectivity [5].
Table 1: Molecular Characteristics of (S)-Silodosin
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₂F₃N₃O₄ |
Molecular Weight | 495.54 g/mol |
Chiral Centers | 1 (S-configuration at C2) |
Key Binding Residues | Asp106³.³², Ser188⁵.⁴², Val185⁵.³⁹ |
logP (Predicted) | 3.2 |
(S)-Silodosin exhibits exceptional selectivity for the α1A-adrenoceptor subtype, with binding affinities (Ki) differing markedly across subtypes:
This pharmacological profile arises from structural complementarity between the (S)-enantiomer and the α1A subtype’s ligand-binding pocket. Residue Met292⁶.⁵⁵ in α1A (versus Leu310 in α1B) creates a deeper hydrophobic region accommodating the trifluoroethoxy group, while Val185⁵.³⁹ (versus Ile179 in α1D) enables tighter van der Waals contacts [5]. Functional assays confirm this selectivity:
Table 2: Pharmacodynamic Profile of (S)-Silodosin
Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
---|---|---|---|
Binding Affinity (Ki) | 0.036 ± 0.010 nM | 21 ± 5 nM | 2.0 ± 0.4 nM |
Selectivity Ratio | 1 (Reference) | 1/583 | 1/55 |
Functional IC₅₀ | 0.3 nM (prostate) | >1000 nM (spleen) | 120 nM (aorta) |
The pharmacological activity of silodosin resides almost exclusively in the (S)-enantiomer, demonstrating marked enantioselectivity:
Receptor Binding and Functional Activity
Pharmacokinetic Behavior
Clinical Implications
Phase III trials using racemic silodosin (Rapaflo®) confirm rapid symptom relief in benign prostatic hyperplasia (BPH), with significant improvements in International Prostate Symptom Score (IPSS) within 24 hours [3] [8]. This effect is driven by the (S)-enantiomer, as the (R)-form contributes minimally to α1A blockade at therapeutic doses. The enantiomeric purity thus determines therapeutic efficacy, with preclinical data suggesting that isolated (S)-silodosin could achieve equivalent BPH symptom relief at lower doses than the racemate [1] [3].
Table 3: Enantiomeric Comparison of Silodosin
Property | (S)-Silodosin | (R)-Silodosin |
---|---|---|
α1A Ki (nM) | 0.036 ± 0.010 | 5.4 ± 1.2 |
Functional IC₅₀ (Prostate) | 0.3 nM | 90 nM |
Primary Metabolic Pathway | UGT2B7 (active metabolite) | CYP3A4 (inactive metabolites) |
Relative AUC (Racemic Dose) | 1.0 (Reference) | 0.33 |
Contribution to Efficacy | >95% | <5% |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5